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molecular formula C6HN3O8P B1674686 Lead styphnate CAS No. 15245-44-0

Lead styphnate

Cat. No. B1674686
M. Wt: 450 g/mol
InChI Key: WETZJIOEDGMBMA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405392

Procedure details

Lead nitrate is soluble in water, and was added to the dry ingredients in aqueous solution. The tetrazene was dispersed in the lead nitrate solution, this being a dangerous material to handle dry. The double decomposition reaction between the lead nitrate and the sodium styphnate then occurred in the cartridge case, giving lead styphnate and sodium nitrate in the resultant mixture. The product was dried out after the reaction, and then approximately 10% by volume of water was added to the dried mixture to render it mouldable. The rimfire case containing the mouldable composition was then passed to a conventional spinning punch to force the composition into the rim of the case in the conventional manner. The moulded composition was then passed through a conventional drying arrangement and the primed case was subsequently handled in the conventional fashion.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium styphnate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Pb+2:5].[N+]([O-])([O-])=O.N=NNN.[C:14]1([C:29]([O-:30])=[C:25]([N+:26]([O-:28])=[O:27])[CH:24]=[C:20]([N+:21]([O-:23])=[O:22])[C:18]=1[O-:19])[N+:15]([O-:17])=[O:16].[Na+:31].[Na+]>O>[C:14]1([C:18]([O-:19])=[C:20]([N+:21]([O-:23])=[O:22])[CH:24]=[C:25]([N+:26]([O-:28])=[O:27])[C:29]=1[O-:30])[N+:15]([O-:17])=[O:16].[Pb+2:5].[N+:1]([O-:4])([O-:3])=[O:2].[Na+:31] |f:0.1.2,4.5.6,8.9,10.11|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
Step Three
Name
tetrazene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=NNN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
Step Four
Name
sodium styphnate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the dry ingredients in aqueous solution
CUSTOM
Type
CUSTOM
Details
this being a dangerous material to handle dry
CUSTOM
Type
CUSTOM
Details
The double decomposition reaction between the lead nitrate

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Pb+2]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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